Plantagoside

概要

準備方法

プランタゴシドは、オオバコ種子から一連の抽出と精製工程を経て単離することができます。種子は通常、50%エタノール溶液を使用して抽出され、次にカラムクロマトグラフィーなどの技術を使用して精製されます。 . 工業生産方法には、プランタゴシドを大量に得るために、大規模な抽出と精製プロセスが含まれる場合があります。 .

化学反応の分析

プランタゴシドは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 .

科学研究の応用

プランタゴシドは、幅広い科学研究の応用分野を持っています。

科学的研究の応用

Inhibition of Glycation

One of the primary applications of Plantagoside is its role as a potent inhibitor of the Maillard reaction, which is responsible for the formation of advanced glycation end products (AGEs). AGEs are implicated in various diabetic complications due to their detrimental effects on proteins and tissues. Research has demonstrated that this compound effectively inhibits the formation of AGEs in physiological conditions.

- Mechanism : this compound inhibits protein cross-linking glycation by interacting with carbonyl groups in Amadori products, preventing the formation of harmful protein aggregates . In comparative studies, it has shown an IC50 value significantly lower than that of aminoguanidine, a known glycation inhibitor .

Antidiabetic Potential

The ability of this compound to inhibit glycation suggests its potential therapeutic applications in diabetes management. Studies indicate that it may help prevent complications associated with diabetes by reducing oxidative stress and inflammation linked to AGEs .

- Case Study : A study highlighted that Plantago major seeds containing this compound exhibited significant inhibition of protein glycation, suggesting their use in traditional medicine for managing diabetic symptoms .

Immunomodulatory Effects

This compound has also been identified as an α-mannosidase inhibitor, which can suppress immune responses. This property indicates potential applications in conditions characterized by excessive immune activation.

- Research Findings : In vitro studies have shown that this compound can suppress antibody responses to specific antigens, indicating its potential utility in managing autoimmune conditions or allergies .

Comparative Efficacy

To better understand the efficacy of this compound compared to other compounds, the following table summarizes key findings from various studies:

| Compound | Target Action | IC50 Value (µM) | Source |

|---|---|---|---|

| This compound | Inhibition of AGEs | 1.2 | Plantago major |

| Aminoguanidine | Inhibition of AGEs | 100 | Standard comparison |

| Quercetin | Antioxidant and anti-inflammatory | 7.5 | Various sources |

| Baicalein | Antioxidant | 18 | Various sources |

作用機序

プランタゴシドは、主にメイラード反応の阻害を通じてその効果を発揮します。メイラード反応は、アミノ酸と還元糖の化学反応であり、高度糖化最終生成物の形成につながります。この反応を阻害することにより、プランタゴシドはタンパク質の架橋と有害な糖化生成物の形成を防ぎます。 . 関与する分子標的と経路には、α-マンノシダーゼの阻害とタンパク質のグリケーションの防止が含まれます。 .

類似の化合物との比較

プランタゴシドは、メイラード反応とα-マンノシダーゼに対する特異的な阻害効果により、フラボノイド配糖体の中でユニークです。類似の化合物には以下が含まれます。

アクトエオシド(ベルバスコシド): 幅広い生物学的効果を持つ別のフェニルエタノイド配糖体です。

プランタマヨシド: タンパク質のグリケーションに対する同様の阻害効果を持つ化合物です。

ゲニポシド酸: さまざまな生物学的活性を示すイリドイド配糖体です。

プランタゴシドは、その特異的で強力な阻害効果により際立っており、研究や治療応用にとって貴重な化合物となっています。

類似化合物との比較

Plantagoside is unique among flavonoid glycosides due to its specific inhibitory effects on the Maillard reaction and alpha-mannosidase. Similar compounds include:

Acteoside (verbascoside): Another phenylethanoid glycoside with broad biological effects.

Plantamajoside: A compound with similar inhibitory effects on protein glycation.

Geniposidic acid: An iridoid glycoside with various biological activities.

This compound stands out due to its specific and potent inhibitory effects, making it a valuable compound for research and therapeutic applications.

生物活性

Plantagoside, a glycoside derived from the seeds of Plantago major and Plantago asiatica, has garnered attention for its diverse biological activities. This article reviews the current understanding of the biological activity of this compound, focusing on its inhibitory effects on protein glycation, antimicrobial properties, and potential antiviral applications.

Chemical Structure and Properties

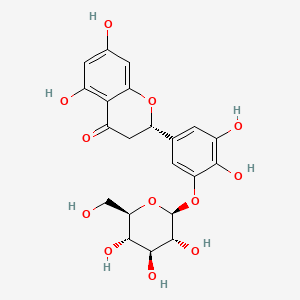

This compound is chemically characterized as 5,7,4′,5′-tetrahydroxyflavanone-3′-O-glucoside. Its structure contributes to its biological activity, particularly in inhibiting glycation processes that can lead to various diabetic complications .

Inhibition of Protein Glycation

One of the most significant biological activities of this compound is its ability to inhibit the Maillard reaction, a process that leads to the formation of advanced glycation end products (AGEs). AGEs are implicated in several chronic diseases, including diabetes and cardiovascular disorders.

Key Findings:

- Inhibitory Concentration (IC50) : this compound demonstrated an IC50 of 14 μM against glycation in physiological conditions, significantly lower than aminoguanidine (2500 μM), indicating a potent effect .

- Mechanism : this compound inhibits protein cross-linking by interacting with carbonyl groups of Amadori products, thereby preventing the formation of AGEs .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens. A comparative study on extracts from Plantago media showed effective anti-Acanthamoeba activity, with IC50 values ranging from 0.95 to 1.80 mg/mL depending on the plant part used . The presence of phenylethanoid glycosides, particularly acteoside, was correlated with this biological activity.

Table 1: Antimicrobial Activity of Plantago Extracts

| Plant Part | IC50 (mg/mL) | Main Active Compound |

|---|---|---|

| Leaves | 0.95 - 1.80 | Acteoside |

| Inflorescences | 9.70 - 5.30 | Acteoside |

| In-vitro Roots | High values | Acteoside |

Antiviral Properties

Recent studies have indicated that this compound may possess antiviral properties as well. For instance, research on polysaccharides from Plantago asiatica revealed their ability to inhibit Porcine reproductive virus (PRV) infection in a dose-dependent manner .

Mechanism:

- The polysaccharides reduced PRV attachment and penetration into host cells but did not affect viral replication .

- This suggests that compounds like this compound could be explored further for their potential in antiviral drug development.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

- Diabetic Complications : A study demonstrated that this compound could mitigate complications associated with diabetes by inhibiting glycation processes .

- Infectious Diseases : Research indicated that extracts containing this compound effectively combat Acanthamoeba infections, showcasing its potential as an antimicrobial agent .

- Viral Infections : The antiviral activity against PRV suggests further exploration for treatment options against viral pathogens .

特性

IUPAC Name |

(2S)-2-[3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O12/c22-6-15-18(28)19(29)20(30)21(33-15)32-14-2-7(1-11(26)17(14)27)12-5-10(25)16-9(24)3-8(23)4-13(16)31-12/h1-4,12,15,18-24,26-30H,5-6H2/t12-,15+,18+,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFFBROYEDWRGB-NHXQFOETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20229256 | |

| Record name | Plantagoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78708-33-5 | |

| Record name | (2S)-2-[3-(β-D-Glucopyranosyloxy)-4,5-dihydroxyphenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78708-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plantagoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078708335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plantagoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20229256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLANTAGOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR4TR9587N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。